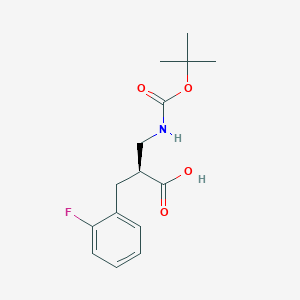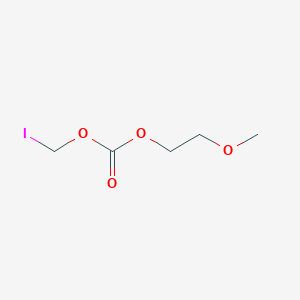
Iodomethyl 2-(methyloxy)ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodomethyl 2-(methyloxy)ethyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of an iodomethyl group attached to a carbonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodomethyl 2-(methyloxy)ethyl carbonate typically involves the reaction of iodomethane with 2-(methyloxy)ethanol in the presence of a carbonate source. The reaction is usually carried out under mild conditions, often using a base such as potassium carbonate to facilitate the formation of the carbonate ester. The reaction can be represented as follows:
Iodomethane+2-(methyloxy)ethanol+Carbonate source→Iodomethyl 2-(methyloxy)ethyl carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Iodomethyl 2-(methyloxy)ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Iodomethyl 2-(methyloxy)ethyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a reagent in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of iodomethyl 2-(methyloxy)ethyl carbonate involves the reactivity of the iodomethyl group. The iodine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the iodomethyl group is replaced by other functional groups.
Comparison with Similar Compounds
Similar Compounds
- Iodomethyl 2-(2-(2-(2-methoxy-ethoxy)-ethoxy)-ethoxy)-ethyl carbonate
- Methyl 4-(iodomethyl)benzoate
- Iodomethyl 2-(2-(2-methoxyethoxy)ethoxy)ethyl carbonate
Uniqueness
Iodomethyl 2-(methyloxy)ethyl carbonate is unique due to its specific structure, which combines an iodomethyl group with a carbonate ester. This combination imparts distinct reactivity and potential applications that may not be shared by other similar compounds. For example, the presence of the iodomethyl group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
1206102-15-9 |
|---|---|
Molecular Formula |
C5H9IO4 |
Molecular Weight |
260.03 g/mol |
IUPAC Name |
iodomethyl 2-methoxyethyl carbonate |
InChI |
InChI=1S/C5H9IO4/c1-8-2-3-9-5(7)10-4-6/h2-4H2,1H3 |
InChI Key |
YERPYUOVLCPUED-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)OCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)

![2-[Cyclohexyl(nitroso)amino]guanidine](/img/structure/B13997692.png)
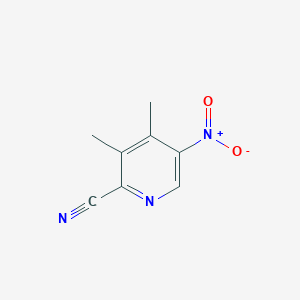


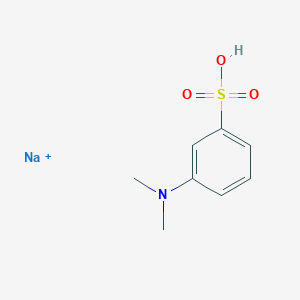
![N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B13997721.png)
![5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B13997724.png)
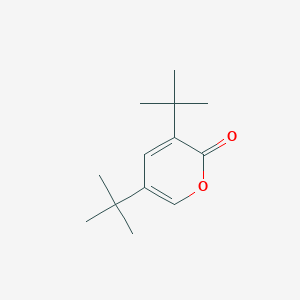
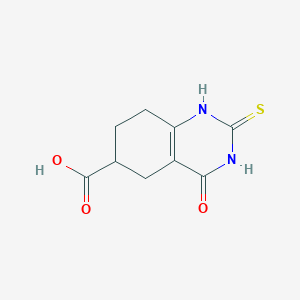
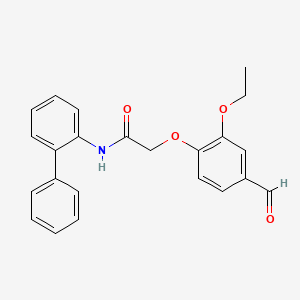
![4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B13997755.png)
